molecular formula C22H25NO7S B11661564 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11661564
M. Wt: 447.5 g/mol
InChI Key: IKWYEIBWZCRATN-UHFFFAOYSA-N
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Description

2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, a morpholine ring, and a carbothioyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl with 3,4,5-trimethoxybenzoic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the reaction progress and product purity .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE stands out due to its additional methoxy groups on the benzoate moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C22H25NO7S

Molecular Weight

447.5 g/mol

IUPAC Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H25NO7S/c1-25-16-6-5-14(21(31)23-7-9-29-10-8-23)11-17(16)30-22(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-6,11-13H,7-10H2,1-4H3

InChI Key

IKWYEIBWZCRATN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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